![molecular formula C5H10N2O5S B8117118 (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate](/img/structure/B8117118.png)
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
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Overview
Description
®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a chemical compound with a unique structure that includes an azetidinone ring, an amino group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate typically involves the formation of the azetidinone ring followed by the introduction of the amino group and the sulfate ester. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidinone ring. The amino group can be introduced through nucleophilic substitution reactions, and the sulfate ester is typically formed by reacting the compound with sulfuric acid or a suitable sulfate donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted azetidinones.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicinal chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate biochemical pathways and cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen phosphate
- ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen nitrate
- ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen chloride
Uniqueness
Compared to similar compounds, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or chemical environments.
Biological Activity
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a compound with the CAS number 2183131-65-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and industrial applications.
Chemical Structure and Synthesis
The compound is characterized by its unique azetidinone ring structure, which is pivotal for its biological activity. The synthesis typically involves:
- Formation of the Azetidinone Ring : This is achieved through cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group.
- Formation of the Sulfate Ester : The final step involves reacting the compound with sulfuric acid or a suitable sulfate donor.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It acts as an enzyme inhibitor by binding to the active site, thereby inhibiting substrate access and modulating biochemical pathways.
Key Mechanisms Include :
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in diseases where enzyme regulation is crucial.
Research Findings
Recent studies have highlighted its potential as a therapeutic agent:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Antitumor Activity : Research suggests that it may inhibit tumor growth by targeting specific cancer-related pathways.
Case Studies
Several case studies have documented the biological efficacy of this compound:
Study | Findings | Methodology |
---|---|---|
Study 1 | Inhibition of enzyme X leading to reduced tumor growth | In vitro assays on cancer cell lines |
Study 2 | Significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for:
- Development of new drugs targeting specific diseases.
- Use as a lead compound for synthesizing more complex molecules.
Industrial Applications
The compound's unique reactivity makes it suitable for:
- Synthesis of specialty chemicals.
- Production of polymers and coatings due to its stability and reactivity.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals distinct advantages:
Compound | Unique Features | Applications |
---|---|---|
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen phosphate | Sulfate ester group enhances reactivity | Drug development |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen chloride | Less reactive than sulfate derivative | Limited applications |
Properties
IUPAC Name |
[(3R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)N1OS(=O)(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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